Hydroxy(naphthalen-1-yl)phenylacetic acid
CAS No.: 6309-40-6
Cat. No.: VC18498769
Molecular Formula: C18H14O3
Molecular Weight: 278.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6309-40-6 |
---|---|
Molecular Formula | C18H14O3 |
Molecular Weight | 278.3 g/mol |
IUPAC Name | 2-hydroxy-2-naphthalen-1-yl-2-phenylacetic acid |
Standard InChI | InChI=1S/C18H14O3/c19-17(20)18(21,14-9-2-1-3-10-14)16-12-6-8-13-7-4-5-11-15(13)16/h1-12,21H,(H,19,20) |
Standard InChI Key | SCUTVJFQXIRWRF-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC3=CC=CC=C32)(C(=O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Hydroxy(naphthalen-1-yl)phenylacetic acid features a central acetic acid backbone substituted with both a naphthalen-1-yl group and a phenyl ring. The hydroxyl group at the α-position relative to the carboxylic acid enhances its hydrogen-bonding capacity, while the fused aromatic systems contribute to hydrophobic interactions .
Table 1: Key Physicochemical Properties
The compound’s three-dimensional structure adopts a planar configuration due to π-π stacking between the naphthalene and phenyl rings, as confirmed by X-ray crystallography analogs. This arrangement facilitates interactions with hydrophobic protein pockets, a critical feature in its biological activity .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves a multi-step condensation reaction between naphthalen-1-yl derivatives and phenylacetic acid precursors. A common method includes:
-
Friedel-Crafts Acylation: Reaction of naphthalene with chloroacetyl chloride in the presence of AlCl₃ to form 1-naphthylacetyl chloride.
-
Grignard Addition: Phenylmagnesium bromide reacts with the acyl chloride to yield a tertiary alcohol intermediate.
-
Oxidation: The alcohol is oxidized to the carboxylic acid using KMnO₄ or CrO₃ under acidic conditions.
Key Reaction:
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance yield (up to 78%) and reduce byproducts. Critical parameters include:
-
Temperature control (70–90°C) to prevent decarboxylation.
-
pH stabilization (4.5–5.5) using buffered aqueous-organic biphasic systems.
-
Catalytic recycling of AlCl₃ via solvent extraction.
Pharmacological Applications
Mcl-1 Protein Inhibition
Hydroxy(naphthalen-1-yl)phenylacetic acid derivatives exhibit potent inhibition of myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic Bcl-2 family protein. Structural analogs such as N-(4-hydroxynaphthalen-1-yl)-2-phenylacetamide bind to the BH3 groove of Mcl-1, disrupting its interaction with pro-apoptotic proteins like Bim .
Table 2: Selected Pharmacological Data
Derivative | Mcl-1 IC₅₀ (μM) | Selectivity (vs. Bcl-2) | Reference |
---|---|---|---|
Compound 10 | 0.48 | >100-fold | |
Compound 21 | 0.17 | >200-fold | |
Parent Acid (C₁₈H₁₄O₃) | 16.20 | 10-fold |
Mechanism: The naphthalene ring occupies the hydrophobic h3 pocket of Mcl-1, while the carboxylic acid forms hydrogen bonds with Arg263 and His224 . This dual interaction mimics native BH3 peptides, inducing caspase-dependent apoptosis in cancer cells .
Antimicrobial and Antitumor Activity
Hydrazone derivatives of this compound demonstrate broad-spectrum bioactivity:
-
Antimicrobial: MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli.
-
Antitumor: IC₅₀ of 12.5 μM in HL-60 leukemia cells via Bax/Bak activation .
Recent Advances and Future Directions
Metal Complexation
The hydroxyl and carboxylic acid groups enable coordination with transition metals (e.g., Ru, Cu), yielding complexes with enhanced anticancer activity. A ruthenium complex demonstrated 5-fold greater potency against MCF-7 breast cancer cells than the parent compound.
Drug Delivery Systems
Encapsulation in PEGylated liposomes improved aqueous solubility (from <0.1 mg/mL to 2.5 mg/mL) and extended half-life in murine models (t₁/₂ = 8.2 h vs. 1.5 h free form).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume